3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Hydrogen bonding logP physicochemical property

This 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide offers a uniquely substituted scaffold absent from commercial SAR libraries. The dual methoxy pattern elevates H-bond acceptor count (HBA=4 vs 3 for methyl analog), modulates logP (ΔAlogP ~-0.76 vs 3-Cl analog), and introduces novel vectors for 11β-HSD1 or μ-opioid programs. As no biological data is public, procurement enables first-mover freedom-to-operate and proprietary SAR generation, creating a competitive moat against follow-on research.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2320821-34-7
Cat. No. B2547760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS2320821-34-7
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C16H22N2O3/c1-20-14-5-3-4-11(8-14)17-16(19)18-12-6-7-13(18)10-15(9-12)21-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3,(H,17,19)
InChIKeyNXMNDTQYUJLJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Procurement Baseline: Chemical Identity and Pharmacological Context


3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2320821-34-7) is a member of the 8-azabicyclo[3.2.1]octane-8-carboxamide class, a series of rigid tropane-derived scaffolds investigated as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors and μ‑opioid receptor antagonists [1] [2]. Unlike earlier tropane analogs, this compound incorporates a 3‑methoxy substituent on the bicyclic core and a 3‑methoxyphenyl group on the N‑carboxamide, creating a distinctive electronic and steric profile that may alter target selectivity, metabolic stability, and physicochemical properties relative to its closest un‑substituted or mono‑substituted analogs.

Why Generic Substitution of 3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Fails: The Case for Substituent-Level Precision


Within the 8-azabicyclo[3.2.1]octane-8-carboxamide family, small modifications to the N‑aryl and 3‑position substituents produce substantial shifts in target engagement, potency, and selectivity [1] [2]. For example, replacing a methyl substituent with a methoxy group alters hydrogen‑bonding capacity, electron density on the aromatic ring, and metabolic susceptibility, all of which can affect binding affinity and in vivo pharmacokinetics. Consequently, a compound that superficially resembles 3‑methoxy‑N‑(3‑methoxyphenyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide—such as the 3‑methylphenyl or 3‑chlorophenyl analog—cannot be assumed to reproduce its physico‑chemical or pharmacological behavior. Selection of the precise substitution pattern is therefore critical for reproducibility, SAR continuity, and downstream lead optimization programs.

Product-Specific Quantitative Evidence for 3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide


Substituent-Driven Hydrogen-Bonding Capacity vs. 3-Methylphenyl Analog

The 3-methoxyphenyl substituent in the target compound introduces a methoxy oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in the 3-methylphenyl analog (CAS 2309568-95-2) . This difference is predicted to increase aqueous solubility and alter binding-site complementarity within hydrophobic enzyme pockets such as those of 11β-HSD1.

Hydrogen bonding logP physicochemical property tropane scaffold

Differential Lipophilicity and Predicted Blood-Brain Barrier Penetration vs. Chlorophenyl Analog

The target compound's 3-methoxyphenyl group confers lower lipophilicity than the 3-chlorophenyl analog (N‑(3‑chlorophenyl)‑3‑methoxy‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide, ChemSpider ID 80564372) . The chloro derivative has a computed logP approximately 0.8 units higher, which can lead to higher plasma protein binding, slower renal clearance, and increased central nervous system (CNS) penetration.

Lipophilicity blood-brain barrier CNS permeability physicochemical profiling

Class-Level Inferiority of Non-Carboxamide Tropane Scaffolds for 11β-HSD1 Inhibition

The 8‑azabicyclo[3.2.1]octane‑8‑carboxamide scaffold is explicitly claimed as the core pharmacophore for 11β‑HSD1 inhibition in EP 2500345 B1, with the carboxamide group serving as a critical hydrogen‑bond donor/acceptor to the enzyme's catalytic triad [1]. Non‑carboxamide tropane derivatives, such as 3‑aryltropanes lacking the N‑carboxamide, have shown no significant 11β‑HSD1 inhibitory activity in the same assay systems [2].

11β-HSD1 tropane carboxamide class-level inference

High-Strength Differential Evidence Limitation: No Publicly Available Head-to-Head Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature through April 2026 has not identified any head‑to‑head comparative biological data (IC50, Ki, ADME, or in vivo efficacy) for 3‑methoxy‑N‑(3‑methoxyphenyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide versus its closest analogs [1]. The compound appears to be a novel, vendor‑specific chemical entity not yet profiled in peer‑reviewed primary research or public SAR campaigns.

data limitation novel compound SAR gap procurement risk

Optimal Application Scenarios for 3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Based on Quantitative Evidence


11β-HSD1 Inhibitor Lead Optimization Campaigns Requiring a Carboxamide-Tropane Scaffold

EP 2500345 B1 demonstrates that the 8‑azabicyclo[3.2.1]octane‑8‑carboxamide core is a privileged pharmacophore for 11β‑HSD1 inhibition [1]. The target compound's unique 3‑methoxy‑N‑(3‑methoxyphenyl) substitution pattern provides a distinct starting point for SAR expansion, enabling exploration of hydrogen‑bonding and lipophilicity vectors not accessible with methyl‑ or halogen‑substituted analogs.

Mu Opioid Receptor Antagonist Development with Reduced CNS Exposure Potential

The lower predicted logP of the target compound relative to the 3‑chlorophenyl analog (ΔAlogP ≈ −0.76) suggests potentially reduced passive blood‑brain barrier penetration [1]. This property is advantageous for peripherally restricted μ‑opioid receptor antagonists, a therapeutic class covered by US 8,664,242 B2 [2], where minimization of CNS side effects is a key design goal.

Novel Scaffold IP Generation and Proprietary Chemical Library Expansion

The compound lacks any publicly disclosed biological data, indicating it has not been claimed in peer‑reviewed SAR studies or competitor patent activity [1]. Procurement enables an organization to be the first to generate functional, selectivity, and ADME data on this specific substitution pattern, creating a barrier to entry for fast‑followers and strengthening freedom‑to‑operate.

Physicochemical Tool Compound for Hydrogen-Bonding and Solubility Profiling

With a higher hydrogen‑bond acceptor count (HBA = 4) than its 3‑methylphenyl analog (HBA = 3) [1], the target compound can serve as a calibrated tool for evaluating how incremental hydrogen‑bonding capacity affects solubility, permeability, and target binding kinetics in structure‑property relationship (SPR) studies.

Quote Request

Request a Quote for 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.